1,2,2,6,6-Pentamethylpiperazine
Description
Properties
CAS No. |
63867-56-1 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1,2,2,6,6-pentamethylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-8(2)6-10-7-9(3,4)11(8)5/h10H,6-7H2,1-5H3 |
InChI Key |
UILJIUFPKKZQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC(N1C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,2,2,6,6-Pentamethylpiperazine typically involves the modification of piperidine derivatives, especially 4-hydroxy-1,2,2,6,6-pentamethylpiperidine or related tetramethylpiperidine compounds. The preparation often includes catalytic hydrogenation, methylation, and condensation reactions with formaldehyde or related reagents.
Catalytic Hydrogenation and Subsequent Methylation
One well-documented method involves the catalytic hydrogenation of 4-oxo-2,2,6,6-tetramethylpiperidine (TAA) to form 4-hydroxy-2,2,6,6-tetramethylpiperidine (HTMP), followed by methylation to yield 4-hydroxy-1,2,2,6,6-pentamethylpiperidine (HPMP), which can be further transformed into pentamethylpiperazine derivatives.
Hydrogenation: TAA is reduced in an aqueous medium using catalysts such as Raney nickel or ruthenium-on-charcoal. This step converts the oxo group to a hydroxy group, yielding HTMP in solution.
Methylation: The crude HTMP solution is reacted directly with formaldehyde (or paraformaldehyde) and formic acid at elevated temperatures (70°-150° Celsius), without isolating HTMP. Formaldehyde is used in at least 20% molar excess, and formic acid is added in a stoichiometric amount relative to HTMP.
Isolation: After reaction completion, the aqueous phase is separated, and the product phase is purified by distillation or crystallization.
Process conditions and optimization:
The hydrogenation is preferably conducted in water, allowing direct use of the crude HTMP solution without purification.
Concentration of the crude HTMP solution by distillation (10-50% volume reduction) before methylation improves efficiency.
The use of ruthenium-on-charcoal catalyst enhances selectivity and yield.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydrogenation | TAA, water solvent, Raney nickel or Ru/C catalyst, H2 gas | Produces HTMP in aqueous solution |
| Methylation | HTMP solution, formaldehyde (≥20% molar excess), formic acid (stoichiometric), 70°-150°C | Direct reaction without HTMP isolation |
| Purification | Phase separation, distillation/crystallization | Isolates 4-hydroxy-1,2,2,6,6-pentamethylpiperidine |
This method is described in detail in patent US5840905A and offers a streamlined synthesis with minimized isolation steps and solvent usage.
Hydrazine Reduction Route to Tetramethylpiperidine Intermediates
Another important precursor for pentamethylpiperazine synthesis is 2,2,6,6-tetramethylpiperidine, which can be prepared continuously by reduction of 4-oxo-2,2,6,6-tetramethylpiperidine with hydrazine.
The process involves formation of a hydrazone intermediate by reacting triacetonamine with hydrazine hydrate.
The hydrazone is cleaved thermally in the presence of alkali (potassium hydroxide) and high-boiling solvents (such as ethylene glycol), producing 2,2,6,6-tetramethylpiperidine, nitrogen gas, water, and excess hydrazine.
The product is distilled off continuously, yielding a >90% pure tetramethylpiperidine phase.
This continuous process improves yield (>90%) and reduces solvent and alkali usage compared to batch methods.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrazone formation | Triacetonamine, hydrazine hydrate (1.5-3 equiv), 40-90°C | Formation of hydrazone intermediate |
| Hydrazone cleavage | Distillation bottoms with KOH, high boiling solvent, 160°-200°C | Cleavage to tetramethylpiperidine, N2 gas |
| Product recovery | Distillation, phase separation | >90% purity tetramethylpiperidine |
This method is detailed in patent US5663351A and is significant for providing an efficient precursor for further functionalization towards pentamethylpiperazine.
Methylation and Isolation Techniques for Pentamethylpiperazine Derivatives
The methylation of hydroxy-substituted tetramethylpiperidines to pentamethyl derivatives involves reaction with formaldehyde or paraformaldehyde, often in the presence of formic acid, followed by neutralization and purification.
The methylation reaction is conducted with formaldehyde or paraformaldehyde and a smaller amount of formic acid than the hydroxy compound.
After methylation, the crude product may be treated with a base such as sodium hydroxide or potassium hydroxide to neutralize excess formaldehyde and formic acid.
The reaction mixture is often extracted with an organic solvent immiscible with water (e.g., toluene, hexane, or ethers) to transfer the product into the organic phase.
The aqueous layer is separated and removed, and the organic phase is purified by distillation or crystallization to isolate the desired pentamethylpiperazine compound with low water content (<3% by weight).
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Methylation | 4-hydroxy-2,2,6,6-tetramethylpiperidine, formaldehyde/paraformaldehyde, formic acid | Methylation at controlled stoichiometry |
| Neutralization | Base addition (NaOH, KOH, 25-50% aqueous solution) | Neutralizes residual reagents |
| Extraction | Organic solvent (aromatic hydrocarbons or ethers) | Transfers product to organic phase |
| Purification | Distillation or crystallization | Isolates pure pentamethylpiperazine derivative |
This procedure is described in patent US5910591A and emphasizes control of water content and base concentration to ensure high purity and yield.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Product Yield & Purity | Advantages |
|---|---|---|---|---|
| Catalytic hydrogenation + methylation | 4-oxo-2,2,6,6-tetramethylpiperidine (TAA) | Raney Ni or Ru/C catalyst, H2, formaldehyde, formic acid, aqueous medium, 70°-150°C | High yield, direct use of crude HTMP | Minimizes isolation steps, aqueous process |
| Hydrazine reduction (continuous) | Triacetonamine | Hydrazine hydrate, KOH, ethylene glycol, 160°-200°C | >90% yield, >99% purity | Continuous process, reduced solvent use |
| Methylation and neutralization | 4-hydroxy-2,2,6,6-tetramethylpiperidine | Formaldehyde, formic acid, base (NaOH/KOH), organic solvent extraction | High purity (<3% water) | Efficient purification, controlled water content |
Chemical Reactions Analysis
1,2,2,6,6-Pentamethylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups replace the hydrogen atoms. Common reagents for these reactions include alkyl halides and aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-alkyl or N-aryl derivatives .
Scientific Research Applications
1,2,2,6,6-Pentamethylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions .
Biology: The compound is employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: In the pharmaceutical industry, 1,2,2,6,6-Pentamethylpiperazine is used as an intermediate in the synthesis of drugs and as a potential therapeutic agent for various medical conditions .
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1,2,2,6,6-Pentamethylpiperazine involves its interaction with specific molecular targets and pathways. As a ganglion-blocking agent, it inhibits the transmission of nerve impulses by blocking the action of acetylcholine at nicotinic receptors in the autonomic ganglia . This action results in the relaxation of smooth muscles and a decrease in blood pressure, making it useful in the treatment of hypertension.
Comparison with Similar Compounds
Structural and Substituent Differences
Physicochemical Properties
- Lipophilicity : Pentamethylpiperazine’s logP is higher than aryl derivatives due to alkyl groups, enhancing membrane permeability but reducing water solubility .
- Basicity : The two tertiary amines in pentamethylpiperazine confer moderate basicity (pKa ~8–9), comparable to 1-methylpiperazine but lower than aryl analogs (e.g., BZP, pKa ~7.5) .
- Steric Effects : The pentamethyl structure restricts conformational flexibility, making it less suitable for receptor binding but ideal for stabilizing polymers against oxidation .
Research Findings and Key Contrasts
- Thermal Stability : Pentamethylpiperazine derivatives exhibit superior thermal stability in polymers compared to aryl analogs, which degrade at lower temperatures .
- Receptor Binding : Aryl piperazines (e.g., mCPP) show high affinity for 5-HT receptors, while alkylated derivatives lack this activity due to steric hindrance .
- Synthetic Complexity : Pentamethylpiperazine requires multi-step synthesis, whereas aryl derivatives are often synthesized in fewer steps .
Biological Activity
1,2,2,6,6-Pentamethylpiperazine (PMP) is a compound of significant interest in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in various fields based on recent research findings.
- Molecular Formula : C10H21N
- Molecular Weight : 155.285 g/mol
- CAS Number : 79-55-0
- Solubility : Soluble in toluene and dimethylformamide
1,2,2,6,6-Pentamethylpiperazine exhibits various biological activities through its interactions with neurotransmitter systems and enzymes.
Nicotinic Antagonism
PMP has been studied for its role in modulating nicotinic acetylcholine receptors. In a pharmacological evaluation, it was found to increase the effective dose (ED50) of nicotine required to depress spontaneous activity in a dose-dependent manner. Specifically, at doses of 3 mg/kg, PMP increased nicotine's ED50 by 4.7-fold compared to control .
Enzyme Interaction
PMP has shown potential in enzyme inhibition and catalysis. It has been utilized as a base in organic synthesis reactions involving thiocarbonylation processes. Research indicated that when combined with N-methylimidazole (NMI), PMP facilitated high conversion rates in specific reactions, demonstrating its utility as a catalyst .
Biological Applications
-
Pharmacological Uses
- Originally introduced as a ganglion-blocking agent for hypertension treatment, PMP has implications in managing cardiovascular conditions .
- It is also being explored for its potential in developing inhibitors for platelet-derived growth factor receptor (PDGFR) kinase, which is relevant for cancer therapy.
-
Research Applications
- PMP is employed in the synthesis of various compounds used in biological imaging and sensing technologies.
- Its derivatives are being studied for their stability and effectiveness as light stabilizers in industrial applications.
Case Study 1: Nicotine Modulation
In a controlled study on the effects of PMP on nicotine-induced behavior in animal models, it was observed that increasing doses of PMP resulted in significant alterations in locomotor activity and anxiety-related behaviors. This suggests that PMP may modulate the central effects of nicotine through antagonistic actions at nicotinic receptors.
Case Study 2: Enzyme Inhibition
Research demonstrated that PMP derivatives could inhibit specific metabolic enzymes involved in cancer cell proliferation. The study highlighted that structural modifications to PMP could enhance its inhibitory potency against PDGFR kinase compared to unmodified piperidine derivatives.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
